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Introduction
Mozenavir (also known as DMP-450) is a potent, orally active, and highly selective cyclic urea

inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a critical

enzyme in the viral life cycle, HIV-1 protease is responsible for the cleavage of viral Gag and

Gag-Pol polyproteins, a process essential for the maturation of infectious virions.[1] Mozenavir
inhibits this process, thereby preventing viral replication.[1] This technical guide provides an in-

depth overview of Mozenavir's binding affinity to viral proteases, detailing the quantitative data,

experimental protocols for its determination, and the molecular interactions that govern its

inhibitory activity. While initially developed for HIV/AIDS, in silico studies have also explored its

potential against other viral proteases, such as those from SARS-CoV-2.

Quantitative Binding Affinity of Mozenavir
The inhibitory potency of Mozenavir has been quantified against wild-type HIV-1 protease and

various drug-resistant mutant strains. The primary metrics used to evaluate its binding affinity

are the inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀).
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Target
Protease

Parameter Value
Fold Change
vs. WT

Reference

HIV-1 Protease

(Wild-Type)
Kᵢ 0.3 nM - [2]

IC₉₀ (in vitro) 20-40 nM - [1]

HIV-1 Protease

Mutants

Single Amino

Acid

Substitutions

R8Q IC₅₀ 1.8x WT 1.8 [1]

V32I IC₅₀ 2.5x WT 2.5 [1]

M46I IC₅₀ 1.3x WT 1.3 [1]

I47V IC₅₀ 1.4x WT 1.4 [1]

G48V IC₅₀ 2.5x WT 2.5 [1]

I50V IC₅₀ 1.1x WT 1.1 [1]

V82A IC₅₀ 3.3x WT 3.3 [1]

I84V IC₅₀ 0.9x WT 0.9 [1]

L90M IC₅₀ 1.1x WT 1.1 [1]

Multiple

Mutations

V32I + I47V IC₅₀ >100x WT >100 [1]

V82A + I84V IC₅₀ >100x WT >100 [1]

SARS-CoV-2

Targets (in silico)

Furin Binding Energy -12.04 kcal/mol -
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Main Protease

(Mpro)
Binding Energy -9.21 kcal/mol -

RNA-dependent

RNA polymerase

(RdRp)

Binding Energy -8.54 kcal/mol -

Spike

Glycoprotein
Binding Energy -7.93 kcal/mol -

TMPRSS2 Binding Energy -7.86 kcal/mol -

ACE2 Binding Energy -7.08 kcal/mol -

Mechanism of Action and Structural Basis of
Binding
Mozenavir functions as a competitive inhibitor of HIV-1 protease. Its high affinity and selectivity

are attributed to its unique cyclic urea scaffold, which is preorganized to fit within the C₂

symmetric active site of the protease.[1] X-ray crystallography studies have revealed that

Mozenavir displaces a structurally conserved water molecule that is typically found in the

active site of retroviral proteases, contributing to its potent inhibition.[1]

The inhibitor is anchored in the active site through a network of hydrogen bonds and extensive

van der Waals interactions with the protease residues.[1] The diol moiety of Mozenavir is
crucial for its interaction with the catalytic aspartate residues (Asp25 and Asp25') in the active

site. The benzyl groups of the inhibitor occupy the S1 and S1' substrate-binding pockets of the

protease.

Experimental Protocols
The determination of Mozenavir's binding affinity involves both biochemical and cell-based

assays.

Biochemical Assay for Kᵢ Determination (FRET-based)
A common method to determine the inhibition constant (Kᵢ) is through a fluorescence

resonance energy transfer (FRET)-based enzymatic assay.
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Materials:

Recombinant HIV-1 protease (wild-type or mutant)

Fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a

FRET donor and quencher pair.

Assay Buffer: 50 mM MES (pH 6.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

Mozenavir (DMP-450) dissolved in DMSO.

96-well black microplates.

Fluorescence plate reader.

Procedure:

Prepare serial dilutions of Mozenavir in the assay buffer.

In a 96-well plate, add the HIV-1 protease to each well.

Add the Mozenavir dilutions to the respective wells and incubate for a pre-determined time

at 37°C to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity over time using a fluorescence plate reader

with appropriate excitation and emission wavelengths for the FRET pair.

The rate of substrate cleavage is determined from the linear portion of the fluorescence

versus time curve.

The Kᵢ value is calculated by fitting the data to the Morrison equation for tight-binding

inhibitors, which accounts for the inhibitor concentration being comparable to the enzyme

concentration.
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Workflow for FRET-based Kᵢ determination.
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Cell-Based Antiviral Assay for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) in a cellular context is determined using a cell-

based antiviral assay.

Materials:

Human T-lymphoid cell line (e.g., MT-4).

HIV-1 viral stock (wild-type or mutant).

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics,

and L-glutamine.

Mozenavir (DMP-450) dissolved in DMSO.

96-well cell culture plates.

Reagent to measure cell viability (e.g., MTT or a luciferase-based assay for viral replication).

Procedure:

Seed the T-lymphoid cells into a 96-well plate.

Prepare serial dilutions of Mozenavir in the cell culture medium.

Add the Mozenavir dilutions to the cells.

Infect the cells with a pre-titered amount of HIV-1 stock.

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7

days) at 37°C in a CO₂ incubator.

After the incubation period, measure the extent of viral replication or virus-induced cytopathic

effect. This can be done by:

Adding MTT reagent to measure the viability of the cells (uninfected cells will be viable,

while infected cells will die).
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Lysing the cells and measuring the activity of a reporter gene incorporated into the virus

(e.g., luciferase).

The IC₅₀ value, the concentration of Mozenavir that inhibits viral replication by 50%, is

determined by plotting the percentage of inhibition against the log of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion
Mozenavir is a highly potent inhibitor of HIV-1 protease, demonstrating strong binding affinity

to the wild-type enzyme and retaining activity against several single-mutant variants.[1]

However, its efficacy is significantly reduced against viruses harboring multiple protease

mutations.[1] The detailed understanding of its binding mode and the availability of robust

experimental protocols for assessing its potency are crucial for the continued development of

next-generation protease inhibitors that can overcome drug resistance. The in silico data

suggesting potential activity against other viral proteases warrants further experimental

investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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